molecular formula C20H17N3S B356538 5-Ethyl-6-(3-thienyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline CAS No. 845629-97-2

5-Ethyl-6-(3-thienyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline

Cat. No.: B356538
CAS No.: 845629-97-2
M. Wt: 331.4g/mol
InChI Key: IWXYHGHYUJJFOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 5-Ethyl-6-(3-thienyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzimidazole with 2-chloroquinazoline in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Mechanism of Action

The mechanism of action of 5-Ethyl-6-(3-thienyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation . This inhibition can result in the suppression of cancer cell growth and the induction of apoptosis .

Properties

CAS No.

845629-97-2

Molecular Formula

C20H17N3S

Molecular Weight

331.4g/mol

IUPAC Name

5-ethyl-6-thiophen-3-yl-6H-benzimidazolo[1,2-c]quinazoline

InChI

InChI=1S/C20H17N3S/c1-2-22-17-9-5-3-7-15(17)19-21-16-8-4-6-10-18(16)23(19)20(22)14-11-12-24-13-14/h3-13,20H,2H2,1H3

InChI Key

IWXYHGHYUJJFOK-UHFFFAOYSA-N

SMILES

CCN1C(N2C3=CC=CC=C3N=C2C4=CC=CC=C41)C5=CSC=C5

Canonical SMILES

CCN1C(N2C3=CC=CC=C3N=C2C4=CC=CC=C41)C5=CSC=C5

Origin of Product

United States

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